molecular formula C13H24N2O2 B3080869 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-methyl-, 1,1-dimethylethyl ester CAS No. 1093066-77-3

2,7-Diazaspiro[3.5]nonane-2-carboxylic acid, 7-methyl-, 1,1-dimethylethyl ester

Cat. No. B3080869
Key on ui cas rn: 1093066-77-3
M. Wt: 240.34 g/mol
InChI Key: SMSDLQBMOVKECF-UHFFFAOYSA-N
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Patent
US08293735B2

Procedure details

To a solution of 2,7-diaza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester hydrochloride (100 mg, 0.381 mmol) in DCE (10 mL) was added an aqueous solution of formaldehyde (37% w/w, 40 μL, 0.537 mmol). The mixture was stirred at RT for 10 min, then sodium triacetoxyborohydride (121 mg, 0.571 mmol) was added and stirring was continued for 1 h. Water was added to the reaction mixture before being loaded onto an Isolute® SCX-2 cartridge. The cartridge was washed with MeOH then eluted with 2 M NH3 in MeOH to give 7-methyl-2,7-diaza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester. To a solution of 7-methyl-2,7-diaza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester in DCM (5 mL) was added TFA (1 mL) and the resulting mixture was stirred at RT for 1 h. The reaction mixture was loaded onto an Isolute® SCX-2 cartridge, washed with MeOH then eluted with 2 M NH3 in MeOH to give the title compound as a colourless oil (45 mg, 84%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:11][C:10]2([CH2:16][CH2:15][N:14]([CH3:17])[CH2:13][CH2:12]2)[CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:17][N:14]1[CH2:15][CH2:16][C:10]2([CH2:11][NH:8][CH2:9]2)[CH2:12][CH2:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2(C1)CCN(CC2)C
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with MeOH
WASH
Type
WASH
Details
then eluted with 2 M NH3 in MeOH

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1CCC2(CNC2)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 45 mg
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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